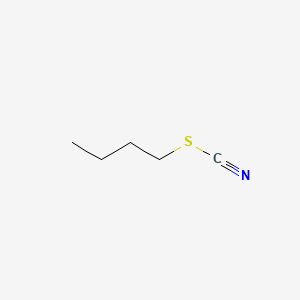
N-Éthyl-N-phényléthylènediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-phenylethylenediamine is an organic compound with the molecular formula C10H16N2 It is a derivative of ethylenediamine where one of the hydrogen atoms is replaced by an ethyl group and another by a phenyl group
Applications De Recherche Scientifique
N-Ethyl-N-phenylethylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions
Biology: Investigated for its potential as a chelating agent in biochemical assays. It can bind to metal ions and facilitate their detection and quantification.
Medicine: Explored for its potential use in drug development, particularly as a building block for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
Target of Action
N-Ethyl-N-phenylethylenediamine is an organic compound that has been found to interact with certain metal ions . The primary targets of N-Ethyl-N-phenylethylenediamine are Zn(2+) and Al(3+) ions . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
The interaction of N-Ethyl-N-phenylethylenediamine with its targets involves the formation of complexes with the metal ions . This interaction results in changes in the fluorescence properties of the compound, allowing it to function as a dual-mode ratiometric fluorescence “turn on” sensor for Zn(2+) and Al(3+) at two different wavelengths .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it may have high gi absorption and could potentially permeate the blood-brain barrier . These properties could impact its bioavailability and distribution within the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-phenylethylenediamine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with ethyl bromide and phenyl isocyanate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution reactions. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N-phenylethylenediamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-phenylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: N-Ethyl-N-phenylethylenediamine can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate and are carried out under reflux conditions.
Major Products
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted ethylenediamine derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenylethylenediamine
- N,N’-Diphenylethylenediamine
- N-Ethylethylenediamine
Uniqueness
N-Ethyl-N-phenylethylenediamine is unique due to the presence of both ethyl and phenyl groups attached to the ethylenediamine backbone. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, N-Ethyl-N-phenylethylenediamine may exhibit different solubility, stability, and binding characteristics, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
23730-69-0 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
N'-ethyl-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-2-12(9-8-11)10-6-4-3-5-7-10/h3-7H,2,8-9,11H2,1H3 |
Clé InChI |
NWQPERNHNMYVPS-UHFFFAOYSA-N |
SMILES |
CCNCCNC1=CC=CC=C1 |
SMILES canonique |
CCN(CCN)C1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



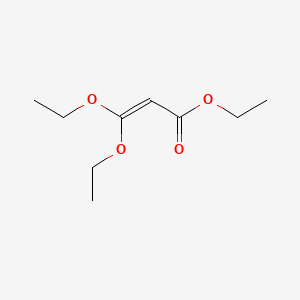
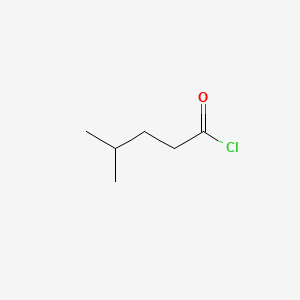
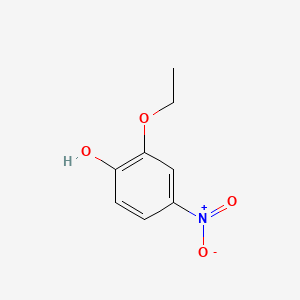
![1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B1581400.png)
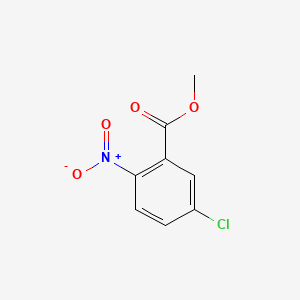
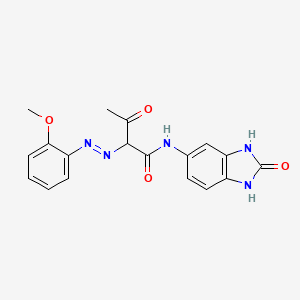
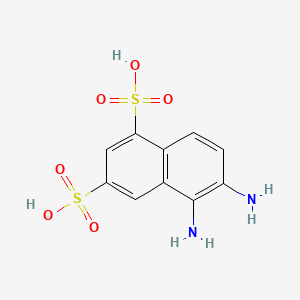
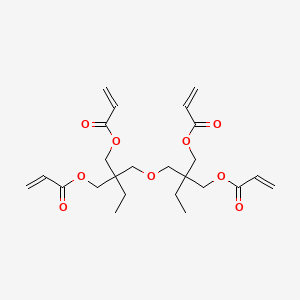
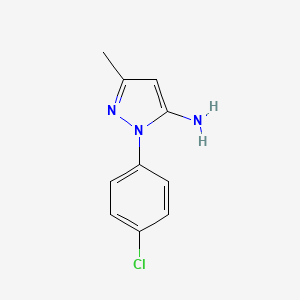
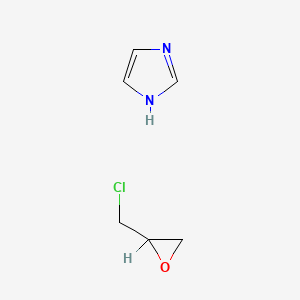
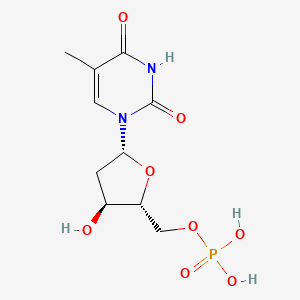
![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1581410.png)
